molecular formula C18H25NO7 B600527 Jacobine N-oxide CAS No. 38710-25-7

Jacobine N-oxide

Cat. No.: B600527
CAS No.: 38710-25-7
M. Wt: 367.39
InChI Key:
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Description

Jacobine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species. These compounds are known for their complex structures and significant biological activities. This compound is specifically derived from the plant genus Jacobaea, and it is characterized by the oxidation of the tertiary amino function in jacobine to form the corresponding N-oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Jacobine N-oxide can be synthesized through the oxidation of jacobine using organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically involves the tertiary amine group of jacobine being oxidized to form the N-oxide.

Industrial Production Methods

Industrial production of this compound involves the extraction of jacobine from plant sources, followed by its chemical oxidation. The extraction process often employs solvents like methanol, and the oxidation is carried out using per-acids under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Jacobine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur, although it is less common.

    Reduction: this compound can be reduced back to jacobine under specific conditions.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidizing Agents: Perbenzoic acid, peroxyacetic acid.

    Reducing Agents: Hydrogen gas in the presence of a catalyst.

    Solvents: Methanol, ethanol, and other organic solvents.

Major Products

The major products formed from these reactions include the original jacobine (upon reduction) and various substituted derivatives depending on the reagents used .

Comparison with Similar Compounds

Jacobine N-oxide is unique among pyrrolizidine alkaloids due to its specific structural features and biological activities. Similar compounds include:

  • Senecionine N-oxide
  • Retrorsine N-oxide
  • Europine N-oxide
  • Heliotrine N-oxide
  • Lasiocarpine N-oxide

These compounds share the N-oxide functional group but differ in their specific structures and biological effects . This compound is particularly noted for its role in plant defense and its potent toxicological effects.

Properties

CAS No.

38710-25-7

Molecular Formula

C18H25NO7

Molecular Weight

367.39

Origin of Product

United States
Customer
Q & A

Q1: How does the cellular distribution of jacobine N-oxide in Jacobaea plants reflect a potential ecological trade-off?

A1: Research using laser microdissection coupled with NMR metabolomics revealed that this compound is not uniformly distributed across different leaf cell types in Jacobaea plants. While other defensive metabolites are concentrated in the epidermis (the outermost cell layer), this compound is predominantly found in the palisade mesophyll cells beneath []. This suggests an ecological trade-off. On one hand, concentrating defensive compounds in the epidermis provides a first line of defense against generalist herbivores and environmental stressors. On the other hand, this compound, while toxic to many herbivores, can act as a host-finding cue for specialist herbivores adapted to PAs. By sequestering this compound in the palisade mesophyll, Jacobaea plants may be balancing the need to deter generalist herbivores while minimizing detection by specialists [].

Q2: Besides Jacobaea species, what other potential pathway for this compound contamination in food crops has been identified?

A2: Research has highlighted a potential pathway for this compound contamination in tea plants (Camellia sinensis L.) []. The study demonstrated that this compound present in weeds growing near tea plants can leach into the surrounding soil. Subsequently, the compound can be taken up by the tea plants and ultimately end up in the harvested tea leaves []. This finding underscores the importance of weed management in tea plantations to minimize PA contamination and potential risks to human health.

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